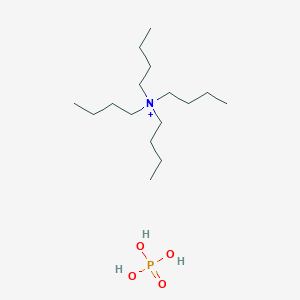
Indole-2-carboxamide, N,N-dimethyl-5-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole-2-carboxamide, N,N-dimethyl-5-methoxy- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound features a carboxamide group at the 2-position, a methoxy group at the 5-position, and two methyl groups attached to the nitrogen atom of the carboxamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Indole-2-carboxamide, N,N-dimethyl-5-methoxy- typically involves the following steps:
Starting Material: The synthesis begins with indole, which is commercially available or can be synthesized from aniline and ethylene glycol.
Functionalization: The indole is functionalized at the 2-position with a carboxamide group.
Methoxylation: The 5-position of the indole ring is methoxylated using methanol in the presence of a suitable catalyst.
N,N-Dimethylation: The carboxamide group is then dimethylated using dimethylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for Indole-2-carboxamide, N,N-dimethyl-5-methoxy- involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Indole-2-carboxamide, N,N-dimethyl-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
Indole-2-carboxamide, N,N-dimethyl-5-methoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Indole-2-carboxamide, N,N-dimethyl-5-methoxy- involves its interaction with various molecular targets:
Enzyme Inhibition: The compound forms hydrogen bonds with enzymes, inhibiting their activity.
Cellular Pathways: The compound affects cellular pathways by interacting with proteins and receptors involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Indole-2-carboxamide: Lacks the methoxy and dimethyl groups, resulting in different biological activities.
Indole-3-carboxamide: Similar structure but with the carboxamide group at the 3-position, leading to different reactivity and applications.
5-Methoxyindole: Lacks the carboxamide and dimethyl groups, primarily used in the synthesis of other indole derivatives.
Uniqueness
Indole-2-carboxamide, N,N-dimethyl-5-methoxy- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy group enhances its lipophilicity, while the dimethylated carboxamide group increases its ability to form hydrogen bonds with target enzymes .
Propiedades
Número CAS |
28837-74-3 |
|---|---|
Fórmula molecular |
C12H14N2O2 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C12H14N2O2/c1-14(2)12(15)11-7-8-6-9(16-3)4-5-10(8)13-11/h4-7,13H,1-3H3 |
Clave InChI |
SYUDWKXSBCRQMN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC2=C(N1)C=CC(=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B11937033.png)


![4-[(Chloromethyl)sulfonyl]phenylamine](/img/structure/B11937060.png)
![8-[(2R)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile](/img/structure/B11937064.png)
![N-[(2R)-3-(difluoromethoxy)-1-[[(2R)-3-(difluoromethoxy)-1-[[(2R)-1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11937067.png)

![(2R)-N-[(2S)-2-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-2-[methyl(propan-2-yl)amino]propanamide;hydrochloride](/img/structure/B11937096.png)






